REACTION_CXSMILES
|
[F:1][C:2]1[CH:27]=[CH:26][C:5]([CH2:6][N:7]2[C:11]3=[CH:12][N:13]=[C:14]([C:16]([O:18]C)=[O:17])[CH:15]=[C:10]3[C:9]([CH2:20][O:21][CH2:22][CH2:23][O:24][CH3:25])=[CH:8]2)=[CH:4][CH:3]=1.O.[OH-].[Li+].O>C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[C:11]3=[CH:12][N:13]=[C:14]([C:16]([OH:18])=[O:17])[CH:15]=[C:10]3[C:9]([CH2:20][O:21][CH2:22][CH2:23][O:24][CH3:25])=[CH:8]2)=[CH:26][CH:27]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
542 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN2C=C(C=3C2=CN=C(C3)C(=O)OC)COCCOC)C=C1
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
THF was removed under vacuum and 1 M HCl
|
Type
|
ADDITION
|
Details
|
added (2.93 mL 2.93 mmol, 2 eq.) the crude product
|
Type
|
EXTRACTION
|
Details
|
was extracted into EtOAc (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried (Na2SO4) volatiles
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN2C=C(C=3C2=CN=C(C3)C(=O)O)COCCOC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |